N-[4-(2,4-difluorophenyl)-1,3-thiazol-2-yl]-3-methoxybenzamide
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Overview
Description
N-[4-(2,4-difluorophenyl)-1,3-thiazol-2-yl]-3-methoxybenzamide is a synthetic organic compound that belongs to the class of thiazole derivatives This compound is characterized by the presence of a difluorophenyl group, a thiazole ring, and a methoxybenzamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(2,4-difluorophenyl)-1,3-thiazol-2-yl]-3-methoxybenzamide typically involves the following steps:
Formation of the Thiazole Ring: The thiazole ring is synthesized by reacting 2,4-difluoroaniline with a suitable thioamide under acidic conditions.
Coupling Reaction: The thiazole derivative is then coupled with 3-methoxybenzoyl chloride in the presence of a base such as triethylamine to form the final product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-[4-(2,4-difluorophenyl)-1,3-thiazol-2-yl]-3-methoxybenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.
Substitution: Halogenating agents, nitrating agents, and other electrophiles or nucleophiles under appropriate conditions.
Major Products Formed
Oxidation: Formation of corresponding sulfoxides or sulfones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of halogenated, nitrated, or other substituted derivatives.
Scientific Research Applications
N-[4-(2,4-difluorophenyl)-1,3-thiazol-2-yl]-3-methoxybenzamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, antimicrobial, and anticancer activities.
Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of N-[4-(2,4-difluorophenyl)-1,3-thiazol-2-yl]-3-methoxybenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to alterations in cellular pathways and physiological responses.
Comparison with Similar Compounds
Similar Compounds
N-(2,4-Difluorophenyl)-2-fluorobenzamide: A structurally similar compound with a fluorobenzamide moiety.
2-(2,4-Difluorophenyl)-5-fluoropyridine: Contains a difluorophenyl group and a pyridine ring.
2,4-Difluorophenylthiourea: Features a difluorophenyl group and a thiourea moiety.
Uniqueness
N-[4-(2,4-difluorophenyl)-1,3-thiazol-2-yl]-3-methoxybenzamide is unique due to the presence of both a thiazole ring and a methoxybenzamide group, which confer distinct chemical and biological properties
Properties
IUPAC Name |
N-[4-(2,4-difluorophenyl)-1,3-thiazol-2-yl]-3-methoxybenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12F2N2O2S/c1-23-12-4-2-3-10(7-12)16(22)21-17-20-15(9-24-17)13-6-5-11(18)8-14(13)19/h2-9H,1H3,(H,20,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YCLAOYBEIZIRGP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C(=O)NC2=NC(=CS2)C3=C(C=C(C=C3)F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12F2N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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